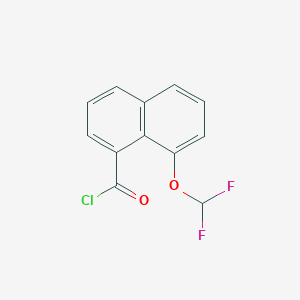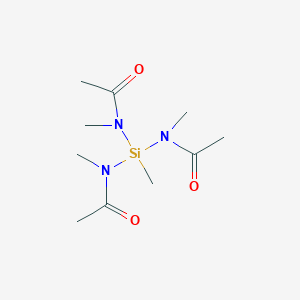
4-Chloro-2-((4-methoxybenzyl)thio)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-((4-methoxybenzyl)thio)pyridine is an organic compound that belongs to the class of pyridines It is characterized by the presence of a chlorine atom at the fourth position and a 4-methoxybenzylthio group at the second position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-((4-methoxybenzyl)thio)pyridine typically involves the reaction of 4-chloropyridine with 4-methoxybenzylthiol. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution of the chlorine atom by the 4-methoxybenzylthio group. The reaction is typically conducted in an organic solvent such as dimethylformamide or tetrahydrofuran at elevated temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-((4-methoxybenzyl)thio)pyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, leading to the formation of different substituted pyridines.
Oxidation: The 4-methoxybenzylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the chlorine atom or to modify the 4-methoxybenzylthio group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles such as amines or thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or tetrahydrofuran.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used to oxidize the 4-methoxybenzylthio group.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed to reduce the compound.
Major Products Formed
Nucleophilic Substitution: Substituted pyridines with different functional groups.
Oxidation: Sulfoxides or sulfones.
Reduction: Dechlorinated pyridines or modified 4-methoxybenzylthio groups.
Scientific Research Applications
4-Chloro-2-((4-methoxybenzyl)thio)pyridine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Industry: It may be used in the production of specialty chemicals or as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-2-((4-methoxybenzyl)thio)pyridine depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The 4-methoxybenzylthio group can interact with the active site of enzymes, while the pyridine ring can participate in π-π interactions with aromatic amino acids in the binding site.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-((4-methylbenzyl)thio)pyridine
- 4-Chloro-2-((4-ethoxybenzyl)thio)pyridine
- 4-Chloro-2-((4-fluorobenzyl)thio)pyridine
Uniqueness
4-Chloro-2-((4-methoxybenzyl)thio)pyridine is unique due to the presence of the 4-methoxybenzylthio group, which imparts specific chemical and biological properties. The methoxy group can participate in hydrogen bonding and other interactions, making this compound particularly useful in certain applications compared to its analogs with different substituents.
Properties
CAS No. |
1346707-48-9 |
|---|---|
Molecular Formula |
C13H12ClNOS |
Molecular Weight |
265.76 g/mol |
IUPAC Name |
4-chloro-2-[(4-methoxyphenyl)methylsulfanyl]pyridine |
InChI |
InChI=1S/C13H12ClNOS/c1-16-12-4-2-10(3-5-12)9-17-13-8-11(14)6-7-15-13/h2-8H,9H2,1H3 |
InChI Key |
ZBEQFGKOORXQTA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CSC2=NC=CC(=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


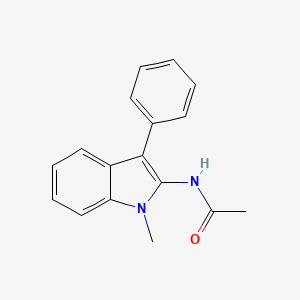
![Spiro[1,2,3,4,5,6,7,8-octahydroxanthene-9,1'-cyclohexane]](/img/structure/B11856365.png)
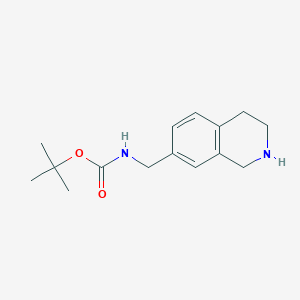
![[(2'-Fluoro[1,1'-biphenyl]-4-yl)oxy](trimethyl)silane](/img/structure/B11856370.png)

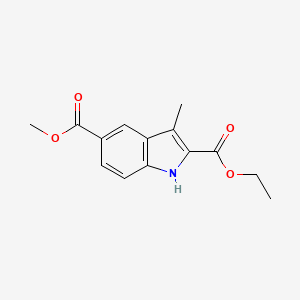
![8-Methyl-3-phenyl-2H-indeno[2,1-B]furan-2-one](/img/structure/B11856391.png)
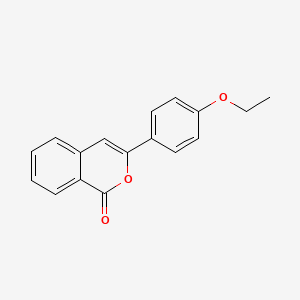
![1-Bromodibenzo[b,d]furan-4-amine](/img/structure/B11856418.png)

